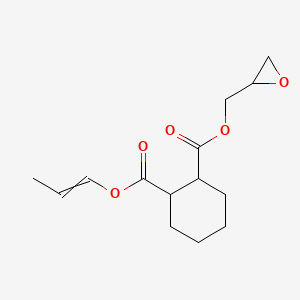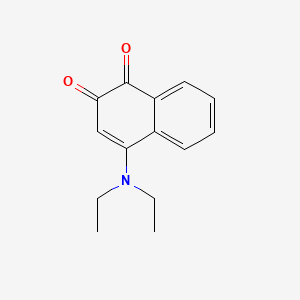
N,N',1-Trimethylboranediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,1-Trimethylboranediamine: is an organic compound that features a boron atom bonded to two nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N,N’,1-Trimethylboranediamine typically involves the reaction of borane (BH3) with trimethylamine (N(CH3)3). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
BH3+N(CH3)3→N,N′,1−Trimethylboranediamine
Industrial Production Methods: In an industrial setting, the production of N,N’,1-Trimethylboranediamine may involve the use of specialized reactors and catalysts to optimize yield and purity. The process typically includes steps such as raw material mixing, synthetic reaction, deamination treatment, and rectification treatment to separate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: N,N’,1-Trimethylboranediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-nitrogen compounds with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen compounds.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, where other functional groups replace the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-nitrogen oxides, while reduction can produce boron-hydrogen compounds .
Aplicaciones Científicas De Investigación
Chemistry: N,N’,1-Trimethylboranediamine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can serve as catalysts in various organic reactions.
Biology: In biological research, the compound is studied for its potential role in enzyme inhibition and as a probe for studying boron-containing biomolecules.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing boron-based drugs for cancer therapy.
Industry: In the industrial sector, N,N’,1-Trimethylboranediamine is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in catalysis and material science .
Mecanismo De Acción
The mechanism by which N,N’,1-Trimethylboranediamine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, influencing their activity. The compound’s boron atom plays a crucial role in these interactions, facilitating the formation of strong bonds with other molecules .
Comparación Con Compuestos Similares
N,N-Dimethylethylenediamine: Features two secondary amine functional groups and is used as a chelating agent.
N,N,N’,N’-Tetramethylethylenediamine: Known for its use in organic synthesis and as a ligand in coordination chemistry.
Uniqueness: N,N’,1-Trimethylboranediamine is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable boron-nitrogen complexes sets it apart from other diamines .
Propiedades
Número CAS |
18029-12-4 |
|---|---|
Fórmula molecular |
C3H11BN2 |
Peso molecular |
85.95 g/mol |
Nombre IUPAC |
N-[methyl(methylamino)boranyl]methanamine |
InChI |
InChI=1S/C3H11BN2/c1-4(5-2)6-3/h5-6H,1-3H3 |
Clave InChI |
PKAVMDKPWRYDIL-UHFFFAOYSA-N |
SMILES canónico |
B(C)(NC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


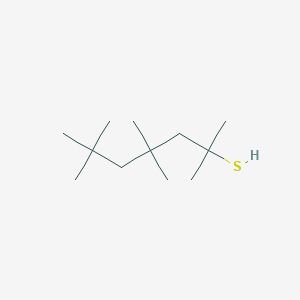

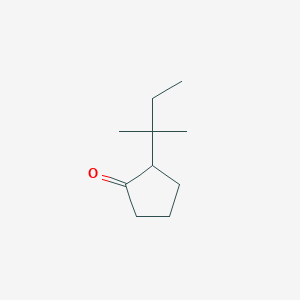


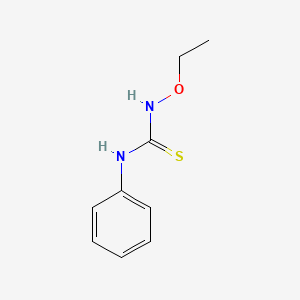
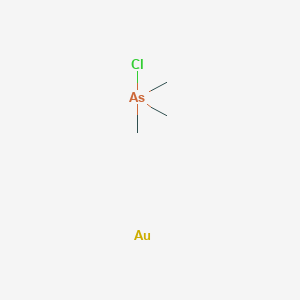

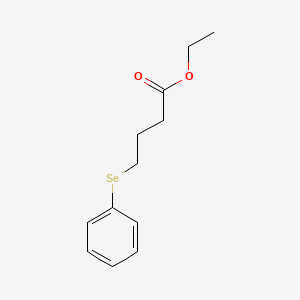
![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)
